molecular formula C14H12FNO3S2 B2454152 Methyl 2-(2-((4-fluorophenyl)thio)acetamido)thiophene-3-carboxylate CAS No. 896348-49-5

Methyl 2-(2-((4-fluorophenyl)thio)acetamido)thiophene-3-carboxylate

Cat. No.: B2454152
CAS No.: 896348-49-5
M. Wt: 325.37
InChI Key: NENNILZSQSXJHB-UHFFFAOYSA-N
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Description

Methyl 2-(2-((4-fluorophenyl)thio)acetamido)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a fluorophenylthio group, an acetamido group, and a methyl ester group attached to the thiophene ring

Properties

IUPAC Name

methyl 2-[[2-(4-fluorophenyl)sulfanylacetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3S2/c1-19-14(18)11-6-7-20-13(11)16-12(17)8-21-10-4-2-9(15)3-5-10/h2-7H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENNILZSQSXJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Methyl 2-Aminothiophene-3-Carboxylate

The thiophene core is synthesized via the Gewald reaction, a well-established method for 2-aminothiophenes. A mixture of methyl cyanoacetate, elemental sulfur, and a cyclic ketone (e.g., cyclohexanone) undergoes condensation in the presence of a base such as morpholine.

Reaction conditions :

  • Solvent: Ethanol or DMF
  • Temperature: 60–80°C
  • Yield: 60–75%.

Thioether Formation

The 2-amino group is alkylated with 2-bromo-1-(4-fluorophenylthio)acetate. This step requires careful control to avoid polysubstitution.

Procedure :

  • Dissolve methyl 2-aminothiophene-3-carboxylate (1.0 equiv) in anhydrous DMF.
  • Add 2-bromo-1-(4-fluorophenylthio)acetate (1.2 equiv) and K₂CO₃ (2.0 equiv).
  • Stir at 25°C for 12 hours under nitrogen.
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Yield : 45–60%
Key challenge : Competing hydrolysis of the methyl ester under basic conditions.

Synthetic Route 2: Direct Amide Coupling Using Carbodiimide Reagents

Preparation of 2-((4-Fluorophenyl)thio)acetic Acid

The thioacetic acid precursor is synthesized by reacting 4-fluorothiophenol with chloroacetic acid:

$$
\text{4-FC}6\text{H}4\text{SH} + \text{ClCH}2\text{COOH} \xrightarrow{\text{NaOH}} \text{4-FC}6\text{H}4\text{SCH}2\text{COOH} + \text{HCl}
$$

Conditions :

  • Solvent: Water/ethanol (1:1)
  • Temperature: 50°C
  • Yield: 85–90%.

Amide Bond Formation

Coupling the acid with methyl 2-aminothiophene-3-carboxylate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

Procedure :

  • Activate 2-((4-fluorophenyl)thio)acetic acid (1.1 equiv) with EDC (1.2 equiv) and HOBt (1.1 equiv) in DCM for 30 minutes.
  • Add methyl 2-aminothiophene-3-carboxylate (1.0 equiv) and stir at 25°C for 6 hours.
  • Wash with 5% HCl and brine, then dry over MgSO₄.

Yield : 70–80%
Advantage : Minimizes epimerization compared to acid chloride methods.

Advanced Method: HATU-Mediated Coupling

Reagent Selection

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) offers superior activation for sterically hindered amines.

Procedure :

  • Combine 2-((4-fluorophenyl)thio)acetic acid (1.1 equiv), HATU (1.2 equiv), and DIPEA (2.0 equiv) in DMF.
  • After 10 minutes, add methyl 2-aminothiophene-3-carboxylate (1.0 equiv).
  • Stir at 25°C for 2 hours.
  • Purify via preparative HPLC (C18 column, acetonitrile/water gradient).

Yield : 85–92%
Purity : >98% (HPLC).

Comparative Analysis of Methods

Parameter Route 1 Route 2 HATU Method
Yield (%) 45–60 70–80 85–92
Reaction Time (hours) 12 6 2
Purity (%) 90–95 95–97 >98
Cost (Relative) Low Moderate High

Key observations :

  • HATU-mediated coupling achieves the highest efficiency but requires expensive reagents.
  • Route 2 balances cost and yield for industrial-scale synthesis.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography : Effective for intermediate purification (ethyl acetate/hexane).
  • HPLC : Essential for final product purity, especially when using HATU.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 2H, Ar-H), 7.02 (t, 2H, Ar-H), 6.85 (s, 1H, NH), 4.25 (s, 2H, SCH₂), 3.85 (s, 3H, OCH₃).
  • LC-MS : [M+H]⁺ m/z 353.1 (calculated 353.08).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether (-S-) group in the compound participates in nucleophilic substitution reactions under basic or acidic conditions. For example:

  • Reaction with alkyl halides : The sulfur atom acts as a nucleophile, enabling alkylation to form sulfonium intermediates. This reactivity is exploited to introduce hydrophobic side chains for enhanced biological activity.

  • Displacement by amines : Primary/secondary amines can displace the thioether group, forming new amide-linked derivatives. This is facilitated by polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C).

Cyclization Reactions

The compound undergoes intramolecular cyclization to form fused heterocyclic systems:

  • Pyrrolothienopyrimidine formation : Reaction with aromatic aldehydes (e.g., benzaldehyde) under basic conditions generates fused pyrrolothienopyrimidine derivatives. Structural confirmation via 1H^1H-NMR shows new aromatic hydrogens at 7.23–7.99 ppm .

  • Thieno[3,2-b]pyrrole synthesis : Alkylation with 2-chloro-N-(4-substituted-phenyl)-acetamide derivatives induces ring closure, producing thienopyrrole frameworks. IR spectroscopy confirms the absence of primary amino peaks post-reaction .

Condensation Reactions

The acetamido and ester groups enable condensation with diverse reagents:

  • HATU-mediated coupling : Reacts with aryl carboxylic acids (e.g., 4-carbamoylbenzoic acids) in the presence of HATU to form arylamide derivatives. This method yielded compounds with MIC values as low as 0.02 μg/mL against Mycobacterium tuberculosis .

  • Thiourea derivatization : Reaction with aliphatic/aromatic isothiocyanates produces thiourea-linked analogs. 1H^1H-NMR data reveal characteristic ethyl ester signals at 1.04–1.31 ppm (CH3_3) and 4.00–4.50 ppm (CH2_2-O) .

Oxidation and Reduction

  • Oxidation of thioether to sulfone : Treatment with oxidizing agents (e.g., H2 _2O2_2/AcOH) converts the thioether group to a sulfone, altering electronic properties and biological activity.

  • Ester reduction : The methyl ester can be reduced to a primary alcohol using LiAlH4_4, enabling further functionalization.

Mechanistic Insights

  • Enzyme inhibition : Derivatives inhibit VEGFR-2 and AKT kinases via hydrogen bonding (2.20 Å with Thr916) and π–alkyl interactions (with Ala866/Cys1045) .

  • Antiproliferative activity : Thiourea derivatives induce apoptosis in liver carcinoma cells (HepG2) by disrupting mitochondrial membrane potential .

Key Reaction Data

Reaction TypeReagents/ConditionsProducts/ApplicationsBiological Activity (MIC/IC50_{50})
Condensation4-Carbamoylbenzoic acids, HATUArylamide derivatives 0.02 μg/mL (antimycobacterial)
CyclizationAromatic aldehydes, K2 _2CO3 _3Pyrrolothienopyrimidines IC50_{50} = 4.7 μM (VEGFR-2)
Thiourea formationPhenyl isothiocyanate, DCMThiourea analogs Apoptosis induction in HepG2

Spectroscopic Characterization

  • 1H^1H1H-NMR : Key signals include:

    • Thiophene protons: 6.8–7.5 ppm

    • Fluorophenyl aromatic protons: 7.2–7.9 ppm .

  • IR : Stretching vibrations at 1680 cm1^{-1} (C=O ester) and 1540 cm1^{-1} (N-H bending).

This compound’s reactivity profile highlights its utility in synthesizing bioactive molecules, particularly antiproliferative and antitubercular agents. Further studies are warranted to explore novel derivatives and their therapeutic potential.

Scientific Research Applications

Methyl 2-(2-((4-fluorophenyl)thio)acetamido)thiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Material Science: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl 2-(2-((4-fluorophenyl)thio)acetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or ion channels, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-((4-chlorophenyl)thio)acetamido)thiophene-3-carboxylate
  • Methyl 2-(2-((4-bromophenyl)thio)acetamido)thiophene-3-carboxylate
  • Methyl 2-(2-((4-methylphenyl)thio)acetamido)thiophene-3-carboxylate

Uniqueness

Methyl 2-(2-((4-fluorophenyl)thio)acetamido)thiophene-3-carboxylate is unique due to the presence of the fluorine atom in the phenylthio group. Fluorine atoms can significantly influence the compound’s biological activity, metabolic stability, and lipophilicity, making it a valuable scaffold in drug design and material science.

Biological Activity

Methyl 2-(2-((4-fluorophenyl)thio)acetamido)thiophene-3-carboxylate is a synthetic organic compound classified under thiophene derivatives, which are known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₈H₁₄FNO₂S₃
  • Molecular Weight : 391.5 g/mol
  • CAS Number : 896348-73-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic reactions. This mechanism is crucial for its potential applications in treating various diseases.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various pathogens, with notable results:

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.501.00
Candida albicans0.751.50

These findings suggest that the compound possesses potent antimicrobial activity, making it a candidate for further development in treating bacterial and fungal infections .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC₅₀ (µg/mL)
A-431 (epidermoid carcinoma)1.98
Jurkat (T-cell leukemia)1.61

The structure-activity relationship (SAR) analysis indicates that modifications on the thiophene ring significantly influence cytotoxic activity, highlighting the importance of specific substituents in enhancing therapeutic efficacy .

Anti-inflammatory Activity

This compound has shown promise in reducing inflammation in various models. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in inflammatory diseases.

Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • Conducted by ResearchGate, this study assessed the compound's antimicrobial properties against a panel of bacteria and fungi, revealing significant inhibitory effects with low MIC values.
  • Evaluation of Anticancer Properties :
    • A study published in ACS Omega reported on the anticancer effects of various thiophene derivatives, including this compound, demonstrating promising results against multiple cancer cell lines .
  • Anti-inflammatory Mechanisms :
    • Research highlighted in MDPI journals explored the anti-inflammatory mechanisms associated with thiophene derivatives, suggesting that this compound could be beneficial in developing new anti-inflammatory drugs .

Q & A

Q. Optimization Tips :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiophenol .
  • Temperature control : Maintain 60–80°C during thiol-alkylation to balance reactivity and side-product formation .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate high-purity product .

Basic: How is the molecular structure of this compound confirmed, and what analytical techniques are critical?

Answer:
Structural confirmation requires:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 2.5–3.0 ppm (acetamido CH₂), δ 6.8–7.4 ppm (aromatic protons from 4-fluorophenyl and thiophene) .
    • ¹³C NMR : Signals for carbonyl groups (170–175 ppm) and thioether linkages (40–50 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the theoretical mass .
  • X-ray crystallography : Resolve spatial arrangement of the thiophene ring and substituents .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

Answer:
SAR Design Framework :

Core modifications : Compare activity of thiophene vs. furan or benzene analogs .

Substituent variation :

  • Replace 4-fluorophenyl with other halophenyl groups (e.g., Cl, Br) .
  • Modify the methyl ester to ethyl or tert-butyl esters to assess solubility effects .

Biological assays :

  • Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates .
  • Cellular assays : Test cytotoxicity (MTT assay) and apoptosis induction in cancer cell lines .

Q. Resolution Strategies :

Standardize assay conditions :

  • Use identical buffer pH, temperature, and substrate concentrations.
  • Include positive controls (e.g., staurosporine for kinase assays) .

Validate purity : Ensure compounds are >95% pure via HPLC to exclude impurity-driven effects .

Cross-validate models : Test in both in vitro (enzyme/cell-based) and in silico (molecular docking) systems .

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Toxicology : Limited data available; assume acute toxicity and conduct preliminary in vitro assays (e.g., Ames test) .

Advanced: How can computational chemistry tools predict the reactivity and binding modes of this compound?

Answer:

  • Molecular docking (AutoDock Vina) : Simulate interactions with target proteins (e.g., COX-2, EGFR) using the compound’s 3D structure .
  • DFT calculations : Analyze electron density maps to predict sites for electrophilic attack (e.g., sulfur atoms in thioether groups) .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate binding .

Basic: What solvents and storage conditions are optimal for long-term stability of this compound?

Answer:

  • Solubility : Soluble in DMSO, DMF; sparingly soluble in water .
  • Storage : Store at –20°C in airtight, light-protected containers to prevent hydrolysis/oxidation .
  • Stability monitoring : Perform periodic HPLC analysis to detect degradation products .

Advanced: How can researchers design derivatives to improve the pharmacokinetic profile of this compound?

Answer:

  • Lipophilicity adjustments : Introduce polar groups (e.g., –OH, –COOH) to enhance aqueous solubility .
  • Prodrug strategies : Convert methyl ester to a hydrolyzable prodrug (e.g., pivaloyloxymethyl ester) for controlled release .
  • Metabolic stability : Use liver microsome assays to identify susceptible sites (e.g., thioether oxidation) and block them with fluorine substituents .

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